molecular formula C20H29N3O4S B5354881 1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide

1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide

Cat. No.: B5354881
M. Wt: 407.5 g/mol
InChI Key: FUQDNSGWPUDGFQ-UHFFFAOYSA-N
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Description

1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an acetyl group. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acetylation. The process begins with the preparation of the piperidine ring, which can be achieved through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and acetyl groups, in particular, contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-acetyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-15-7-13-23(14-8-15)28(26,27)19-5-3-18(4-6-19)21-20(25)17-9-11-22(12-10-17)16(2)24/h3-6,15,17H,7-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQDNSGWPUDGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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